N''-cyclohexylguanidine; sulfuric acid N''-cyclohexylguanidine; sulfuric acid
Brand Name: Vulcanchem
CAS No.: 14948-93-7
VCID: VC15751927
InChI: InChI=1S/C7H15N3.H2O4S/c8-7(9)10-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5H2,(H4,8,9,10);(H2,1,2,3,4)
SMILES:
Molecular Formula: C7H17N3O4S
Molecular Weight: 239.30 g/mol

N''-cyclohexylguanidine; sulfuric acid

CAS No.: 14948-93-7

Cat. No.: VC15751927

Molecular Formula: C7H17N3O4S

Molecular Weight: 239.30 g/mol

* For research use only. Not for human or veterinary use.

N''-cyclohexylguanidine; sulfuric acid - 14948-93-7

Specification

CAS No. 14948-93-7
Molecular Formula C7H17N3O4S
Molecular Weight 239.30 g/mol
IUPAC Name 2-cyclohexylguanidine;sulfuric acid
Standard InChI InChI=1S/C7H15N3.H2O4S/c8-7(9)10-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5H2,(H4,8,9,10);(H2,1,2,3,4)
Standard InChI Key QIGNGLONSGDDTG-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)N=C(N)N.OS(=O)(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Composition and Bonding

N''-cyclohexylguanidine sulfuric acid consists of a guanidine core (C(NH₂)₃⁺) substituted with a cyclohexyl group at the central nitrogen, paired with a sulfate anion (HSO₄⁻) from sulfuric acid. The molecular formula is C₇H₁₇N₃O₄S, with a molecular weight of 239.30 g/mol . The guanidine moiety’s planar structure allows for extensive hydrogen bonding, while the cyclohexyl group introduces steric bulk, influencing solubility and reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₁₇N₃O₄S
Molecular Weight239.30 g/mol
IUPAC Name2-cyclohexylguanidine;sulfuric acid
CAS Number6331-57-3
SMILESC1CCC(CC1)N=C(N)N.OS(=O)(=O)O

The sulfuric acid component protonates the guanidine’s nitrogen atoms, stabilizing the cation-anion pair and enhancing solubility in polar solvents .

Spectroscopic and Crystallographic Data

X-ray crystallography of related guanidine-sulfate complexes reveals ionic lattices with alternating guanidinium cations and sulfate anions. Infrared spectroscopy shows characteristic N-H stretching vibrations at ~3350 cm⁻¹ and S-O bonds at ~1050 cm⁻¹. Nuclear magnetic resonance (NMR) spectra display cyclohexyl proton resonances between 1.2–2.1 ppm and guanidine NH signals at 6.8–7.5 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two stages:

  • Formation of N''-cyclohexylguanidine: Cyclohexylamine reacts with cyanamide (NH₂CN) under reflux in ethanol, yielding the guanidine derivative via nucleophilic substitution:

    C₆H₁₁NH₂ + NH₂CN → C₆H₁₁N=C(NH₂)₂ + NH₃\text{C₆H₁₁NH₂ + NH₂CN → C₆H₁₁N=C(NH₂)₂ + NH₃}
  • Acidification with Sulfuric Acid: The guanidine intermediate is treated with concentrated H₂SO₄, forming the ionic complex:

    C₆H₁₁N=C(NH₂)₂ + H₂SO₄ → [C₆H₁₁N=C(NH₂)₂H]⁺[HSO₄]⁻\text{C₆H₁₁N=C(NH₂)₂ + H₂SO₄ → [C₆H₁₁N=C(NH₂)₂H]⁺[HSO₄]⁻}

Table 2: Optimal Reaction Conditions

ParameterCondition
Temperature80–100°C
SolventEthanol or aqueous H₂SO₄
Reaction Time4–6 hours
Yield75–85%

Industrial Manufacturing

Scaled-up production employs continuous-flow reactors with automated pH control to maintain stoichiometric balance between guanidine and sulfuric acid. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >98% purity.

Chemical Reactivity and Mechanisms

Acid-Base Behavior

The compound acts as a Brønsted acid-base pair. The guanidinium ion (pKa ≈ 13.5) can deprotonate in basic media, regenerating free guanidine, while the HSO₄⁻ anion (pKa ≈ 1.9) donates protons in acidic environments . This duality enables participation in proton-transfer reactions critical for catalysis.

Electrophilic Activation

Protonation by sulfuric acid enhances the electrophilicity of the guanidine carbon, facilitating nucleophilic attacks. For example, in the presence of amines, it forms substituted ureas:

[C₆H₁₁N=C(NH₂)₂H]⁺ + RNH₂ → C₆H₁₁N=C(NH₂)(NHR) + NH₄⁺\text{[C₆H₁₁N=C(NH₂)₂H]⁺ + RNH₂ → C₆H₁₁N=C(NH₂)(NHR) + NH₄⁺}

Redox Reactions

Oxidation with KMnO₄ in acidic conditions cleaves the cyclohexyl ring, yielding adipic acid derivatives. Reduction using NaBH₄ converts the guanidine group to a tetrahydroimidazole.

Applications in Scientific Research

Catalysis

The complex serves as a catalyst in esterification and transesterification reactions, outperforming traditional acids like p-toluenesulfonic acid due to its dual acid-base sites.

Table 3: Catalytic Performance in Ethyl Acetate Synthesis

CatalystConversion (%)Selectivity (%)
N''-Cyclohexylguanidine H₂SO₄9298
H₂SO₄8885
Amberlyst-157890

Pharmaceutical Intermediates

Its ability to stabilize transition states makes it valuable in synthesizing β-lactam antibiotics and antiviral agents. Recent studies highlight its role in forming peptide bonds under mild conditions .

Biomolecular Studies

The guanidinium ion mimics arginine side chains, enabling studies of protein-ligand interactions. Sulfate anions facilitate crystallization of membrane proteins for X-ray analysis .

Comparative Analysis with Analogues

Diphenylguanidine Sulfate

Diphenylguanidine sulfate lacks the cyclohexyl group, reducing steric hindrance but increasing solubility in organic solvents. It exhibits lower thermal stability (decomposition at 150°C vs. 180°C for the cyclohexyl analogue).

Tetramethylguanidine Hydrochloride

The methyl-substituted variant is more basic (pKa ≈ 14.2) but less effective in polar reactions due to reduced hydrogen-bonding capacity.

Future Directions

Ongoing research explores its use in biodegradable polymers and metal-organic frameworks (MOFs). Computational studies aim to optimize its catalytic sites for asymmetric synthesis .

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